

2-Methyl-1,1-dipropoxypropane CAS number and identifiers

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Compound of Interest

Compound Name: 2-Methyl-1,1-dipropoxypropane

Cat. No.: B077185

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In-Depth Technical Guide: 2-Methyl-1,1-dipropoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **2-Methyl-1,1-dipropoxypropane**, also known by its synonym isobutyraldehyde dipropyl acetal. This document consolidates available chemical identifiers and physicochemical properties. It is important to note that while general synthetic procedures for acetals are established, detailed experimental protocols and specific biological data for this compound are not extensively available in publicly accessible literature.

Chemical Identifiers and Properties

A summary of the key chemical identifiers and physicochemical properties for **2-Methyl-1,1-dipropoxypropane** is presented below. This information is crucial for substance identification, experimental design, and data interpretation.

Identifier Type	Data	Source
CAS Number	13259-75-1	[1]
IUPAC Name	2-Methyl-1,1-dipropoxypropane	[1]
Synonyms	Isobutyraldehyde, dipropyl acetal; Propane, 2-methyl-1,1-dipropoxy-	[1]
Molecular Formula	C10H22O2	[1]
Molecular Weight	174.28 g/mol	[1]
Canonical SMILES	CCOC(C(C)C)OCC	[1]
InChIKey	WMVDSJNSXSIYPK-UHFFFAOYSA-N	[1]

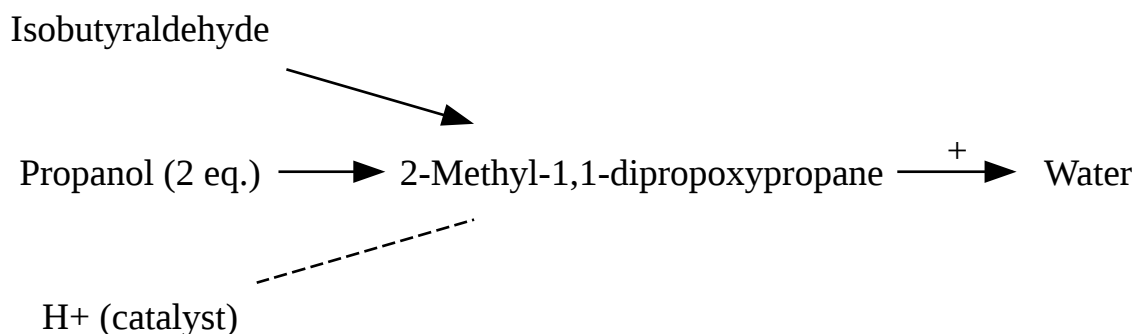
Note: Experimental physicochemical data for **2-Methyl-1,1-dipropoxypropane** is limited. Properties for structurally similar compounds, such as isobutyraldehyde diethyl acetal, include a boiling point of approximately 135-138°C and a density of around 0.84 g/cm³.^{[2][3]} It is important to treat these values as estimates for **2-Methyl-1,1-dipropoxypropane**.

Experimental Protocols

General Synthesis of Acetals

A detailed experimental protocol for the specific synthesis of **2-Methyl-1,1-dipropoxypropane** is not readily available. However, a general and well-established method for the synthesis of acetals from aldehydes and alcohols can be adapted.^[4] This typically involves the acid-catalyzed reaction of an aldehyde with an excess of alcohol to drive the equilibrium towards the acetal product.

Reaction Scheme:



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Figure 1: General reaction scheme for the synthesis of **2-Methyl-1,1-dipropoxypropane**.

Methodology:

- **Reactant Mixing:** Isobutyraldehyde and a molar excess of propanol (typically 2.2 equivalents or more) are combined in a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark apparatus).^[4]
- **Catalyst Addition:** A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the mixture.
- **Reaction:** The mixture is heated to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.
- **Workup:** Upon completion, the reaction is cooled, and the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
- **Purification:** The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate). The final product is then purified by fractional distillation under reduced pressure.

Biological Activity and Signaling Pathways

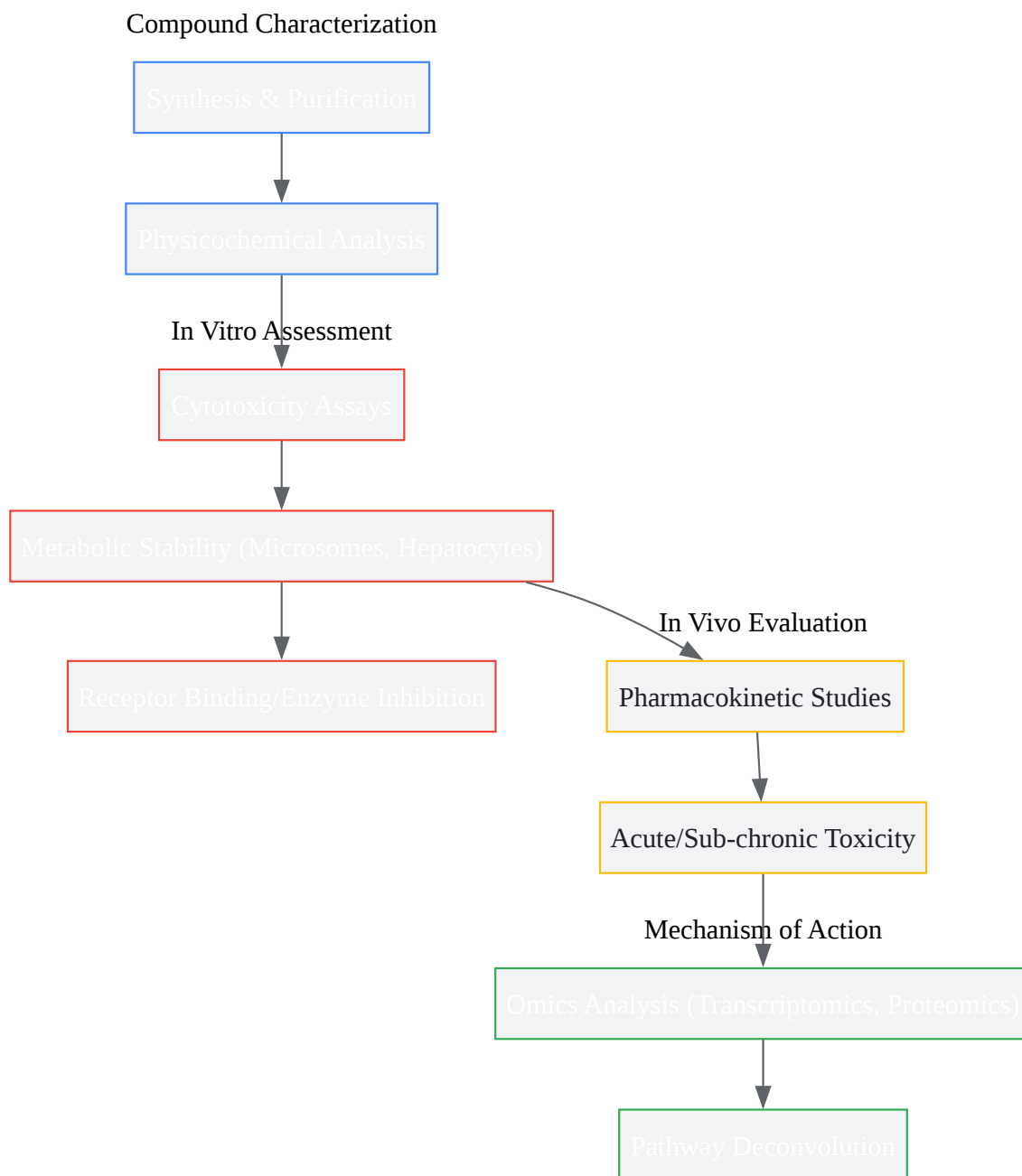
Extensive searches of scientific literature and chemical databases did not yield specific information on the biological activity, metabolic fate, or any associated signaling pathways for **2-Methyl-1,1-dipropoxypropane**.

Research on structurally related aldehydes and their metabolites suggests potential areas for future investigation. For instance, the metabolism of 2-methylpropene, which shares a structural motif with the isobutyl group of **2-Methyl-1,1-dipropoxypropane**, involves cytochrome P450 enzymes.^{[5][6]} However, it is crucial to emphasize that direct extrapolation of biological effects from analogous compounds is not a substitute for experimental data.

The absence of data highlights a significant knowledge gap and an opportunity for novel research in the fields of toxicology, pharmacology, and metabolic sciences.

Logical Workflow for Future Research

To elucidate the biological profile of **2-Methyl-1,1-dipropoxypropane**, a structured experimental workflow is proposed.



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Figure 2: Proposed experimental workflow for investigating the biological properties of **2-Methyl-1,1-dipropoxypropane**.

This workflow outlines a logical progression from basic characterization to in-depth mechanistic studies, providing a roadmap for future research endeavors.

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